![molecular formula C15H18N2O4 B3003356 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339098-48-5](/img/structure/B3003356.png)
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound that is part of a broader class of azaspirocyclic compounds. These compounds are characterized by their spiro-fused bicyclic structures, which include both oxygen and nitrogen atoms within the ring system. The presence of the nitrophenyl group suggests potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related azaspirocyclic compounds has been reported in the literature. For instance, a nitroso-ene cyclization was used to construct 1-azaspiro[4.4]nonane, which is a key structural motif in the synthesis of cephalotaxus alkaloids . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for the synthesis of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene. Additionally, asymmetric formation of the azaspiro[5.6]dodec-9-ene system has been achieved through Diels-Alder reactions, which could be a viable synthetic route for the target compound with appropriate modifications .
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds is complex due to the presence of multiple chiral centers and the spiro-fused bicyclic system. The asymmetric construction of such systems is challenging but has been accomplished with high enantioselectivity, as demonstrated in the synthesis of marine natural toxins . The molecular structure of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene would likely exhibit similar stereochemical complexity.
Chemical Reactions Analysis
Azaspirocyclic compounds can undergo various chemical reactions, including electrocatalytic oxidations. For example, a chiral 1-azaspiro[5.5]undecane-N-oxyl radical was used for the enantioselective electrocatalytic oxidation of sec-alcohols . This suggests that the nitro group in the target compound could potentially be involved in redox reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms within the ring system can affect properties such as solubility, boiling point, and reactivity. The nitro group in the target compound is likely to contribute to its acidity and reactivity in nucleophilic substitution reactions. The spirocyclic structure may also impart rigidity to the molecule, which can influence its binding interactions with biological targets.
Aplicaciones Científicas De Investigación
Asymmetric Construction in Marine Toxins Synthesis
The compound 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is relevant in the asymmetric formation of the azaspiro[5.6]dodec-9-ene system, particularly in the synthesis of marine natural toxins. The Diels-Alder reactions involving α-methylene caprolactam and diene, catalyzed by Cu(II) and (S,S)-tBu-BOX complexes, yield spirocyclic compounds. These compounds are significant due to their good exo-selectivity and excellent enantioselectivity, making them applicable for synthesizing marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).
Antiviral Activity
A derivative of this compound, specifically the (1RS,2RS,6RS) variant, has been synthesized and characterized for its molecular and crystal structure. This compound, after undergoing specific synthesis processes, showed pronounced antiviral activity against smallpox vaccine virus. The study highlights the potential of such azaspiro compounds in developing new antiviral agents (Iusupov et al., 2022).
Acylation Processes
The compound is also relevant in acylation studies. For example, the acylation of related compounds in the presence of different bases and acyl chlorides has been studied, revealing insights into the regioselectivity of these chemical reactions. These findings are significant in understanding and manipulating the chemical behavior of azaspiro compounds for various applications (Koszytkowska-Stawińska et al., 2004).
Applications in Modular Synthesis
The compound's structural motif has been utilized in the modular synthesis of complex organic structures. For example, a nitroso-ene cyclization was developed to construct 1-azaspiro[4.4]nonane, which is a key structural motif in synthesizing cephalotaxus alkaloids. This demonstrates the compound's versatility in facilitating the synthesis of complex natural products (Huang et al., 2015).
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIOWSPFUGBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

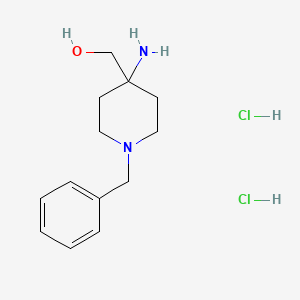
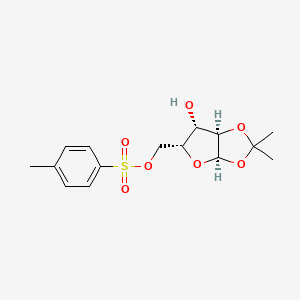
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)

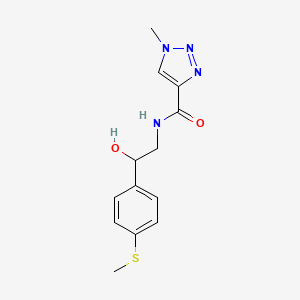
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)

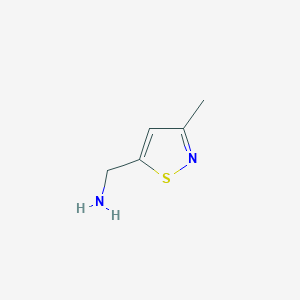
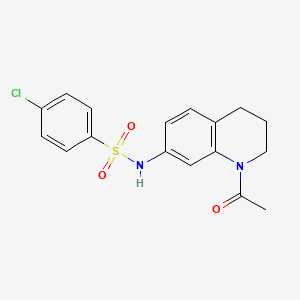
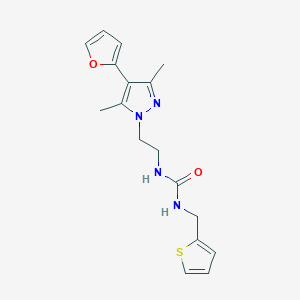
![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)